1-(4H-1,2,4-triazol-4-yl)-1H-tetrazole
Description
Significance of High-Nitrogen Heterocycles in Advanced Chemical Research
High-nitrogen heterocyclic compounds are of paramount importance in advanced chemical research, primarily due to their high heats of formation, which is a direct consequence of the numerous N-N and C-N bonds within their structures. rsc.org This high energy content makes them attractive candidates for the development of advanced energetic materials, such as explosives and propellants, offering potentially higher performance and greater environmental compatibility compared to traditional nitro-based compounds. mdpi.com
Beyond their energetic applications, the dense network of nitrogen atoms in these heterocycles imparts a high degree of thermal stability. nih.gov The lone pairs of electrons on the nitrogen atoms also allow for the formation of extensive hydrogen bonding networks and coordination complexes with metal ions, leading to applications in materials science and coordination chemistry. rsc.org The unique electronic properties of these systems are also being explored for applications in electronics and photonics.
Contextualization of Azole-Tetrazole Architectures within Heterocyclic Chemistry
Azoles are a class of five-membered heterocyclic compounds containing at least one nitrogen atom. Triazoles and tetrazoles, with three and four nitrogen atoms respectively, are prominent members of this family. wikipedia.orgnih.gov Architectures that link these two azole rings, such as 1-(4H-1,2,4-triazol-4-yl)-1H-tetrazole, represent a fascinating area of heterocyclic chemistry.
Overview of Research Directions for this compound and Related Polyazoles
Research into this compound and related polyazoles is primarily driven by the quest for next-generation energetic materials with superior performance and enhanced safety profiles. rsc.org A significant focus of current research is the synthesis of novel derivatives by introducing various functional groups onto the triazole or tetrazole rings. These modifications aim to fine-tune the energetic properties, sensitivity, and thermal stability of the parent compound. nih.gov
For instance, the introduction of amino or azido (B1232118) groups can further increase the nitrogen content and heat of formation, leading to enhanced detonation performance. nih.gov Computational studies, including density functional theory (DFT) calculations, play a crucial role in predicting the properties of these new molecules before their synthesis, guiding experimental efforts towards the most promising candidates. These computational models can predict key parameters such as density, heat of formation, and detonation velocity and pressure.
Another important research direction is the investigation of the crystal engineering of these compounds. The arrangement of molecules in the solid state significantly influences their density and sensitivity. By controlling the crystallization process and understanding the intermolecular interactions, such as hydrogen bonding and π-π stacking, researchers aim to produce materials with optimal properties. The synthesis and characterization of energetic salts of these polyazoles is also an active area of investigation, as salt formation can significantly improve density and thermal stability. urfu.ru
While the primary focus remains on energetic materials, the unique electronic structure of these N-N linked bi-heterocyclic systems may also open doors to applications in other fields of materials science, although this remains a less explored area of their potential.
Properties
Molecular Formula |
C3H3N7 |
|---|---|
Molecular Weight |
137.10 g/mol |
IUPAC Name |
1-(1,2,4-triazol-4-yl)tetrazole |
InChI |
InChI=1S/C3H3N7/c1-4-5-2-9(1)10-3-6-7-8-10/h1-3H |
InChI Key |
XIXFOEJIROLZJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=CN1N2C=NN=N2 |
Origin of Product |
United States |
Advanced Structural Characterization and Spectroscopic Investigations
X-ray Crystallography of Nitrogen-Rich Heterocycles
X-ray crystallography stands as a definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. For nitrogen-rich heterocycles, this technique reveals not only the molecular geometry but also the intricate network of intermolecular interactions that govern the crystal packing.
For instance, the analysis of various 4-substituted-4H-1,2,4-triazole derivatives reveals a planar geometry of the triazole ring. The C-N and N-N bond lengths within the 1,2,4-triazole ring are typically in the range of 1.32 to 1.36 Å, which is consistent with the aromatic character of the ring wikipedia.org. The planarity of the molecule is a key feature, influencing its packing in the crystal lattice and its potential for π-π stacking interactions.
Crystal structures of similar nitrogen-rich compounds often exhibit polymorphism, where different crystalline forms can be obtained depending on the crystallization conditions. These polymorphs can display distinct physical properties. The crystal system and space group for a compound like 1-(4H-1,2,4-triazol-4-yl)-1H-tetrazole would be determined through SCXRD, providing a complete picture of its solid-state architecture. For example, a new 1,2,4-triazol-5(4H)-one derivative was found to crystallize in the monoclinic space group P2(1)/n asianpubs.org.
Table 1: Representative Crystallographic Data for a Substituted 1,2,4-Triazole Derivative
| Crystal Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2(1)/n |
| a (Å) | 8.1479(17) |
| b (Å) | 7.9177(17) |
| c (Å) | 25.774(5) |
| β (°) | 92.976(4) |
| Volume (ų) | 1658.3(6) |
This data is for a representative 1,2,4-triazol-5(4H)-one derivative and is intended to be illustrative of the type of information obtained from a single-crystal X-ray diffraction study. asianpubs.org
In the absence of strong hydrogen bond donors like -OH or -NH2 in this compound, the intermolecular interactions are likely to be dominated by weaker C-H···N hydrogen bonds and π-π stacking interactions between the aromatic heterocyclic rings. The nitrogen atoms in both the triazole and tetrazole rings can act as hydrogen bond acceptors.
The study of cocrystals involving azoles has highlighted the importance of these interactions in crystal engineering nih.govacs.org. The formation of supramolecular synthons, which are predictable and robust patterns of intermolecular interactions, is a key aspect of the crystal structures of these compounds. In the solid state, these interactions lead to the formation of extended one-, two-, or three-dimensional networks. For instance, in the crystal structure of 1H-tetrazole, molecules are linked by N-H···N and bifurcated C-H···N hydrogen bonds, forming a 2D network researchgate.net.
Vibrational Spectroscopy (Raman and Infrared)
The IR and Raman spectra of this compound are expected to show characteristic bands for the triazole and tetrazole rings. The interpretation of the vibrational spectra of 1H-1,2,4-triazole can be complex due to strong associations in the condensed state asianpubs.org.
Table 2: Representative Vibrational Frequencies for 1H-1,2,4-Triazole
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3120 | N-H stretch |
| ~1540 | C=N stretch |
| ~1480 | Ring stretch |
| ~1270 | C-H in-plane bend |
| ~1060 | Ring breathing |
This data is for the parent 1H-1,2,4-triazole and serves as a reference for the expected vibrational modes of the triazole ring in the target compound. asianpubs.orgnih.gov
The tetrazole ring also exhibits characteristic vibrational modes. For example, in 5-(benzylthio)-1H-tetrazole, characteristic peaks for the tetrazole group are observed between 1639.9-1340 cm⁻¹ and 1200-900 cm⁻¹ pnrjournal.com. The N=N stretching vibration is identified around 1329 cm⁻¹ pnrjournal.com. The specific frequencies for this compound would be influenced by the electronic effects of the linkage between the two rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. For more complex nitrogen-rich compounds, ¹⁵N NMR can also be employed to probe the nitrogen environments.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the triazole and tetrazole rings. The chemical shift of the C-H proton on the tetrazole ring in 1-substituted 1H-tetrazoles is typically observed as a singlet in the range of δ 8.0-9.8 ppm rsc.orgnih.gov. The protons on the 4H-1,2,4-triazole ring would also appear as singlets, with their chemical shifts influenced by the electronic nature of the attached tetrazole ring.
The ¹³C NMR spectrum would provide signals for the carbon atoms in both heterocyclic rings. In 1-substituted 1H-tetrazoles, the carbon atom of the tetrazole ring typically resonates at around δ 140-150 ppm rsc.org. The carbon atoms of the 4H-1,2,4-triazole ring are expected to have chemical shifts in a similar region.
Table 3: Representative NMR Chemical Shifts (δ, ppm) for Related Heterocyclic Compounds
| Nucleus | 1-Substituted 1H-tetrazole | 4-Substituted 4H-1,2,4-triazole |
|---|---|---|
| ¹H (tetrazole C-H) | 8.0 - 9.8 | - |
| ¹H (triazole C-H) | - | ~8.5 - 9.5 |
| ¹³C (tetrazole C) | 140 - 150 | - |
This data is compiled from various sources on substituted tetrazoles and triazoles and represents typical chemical shift ranges. rsc.orgnih.govmdpi.com
Computational and Theoretical Investigations of 1 4h 1,2,4 Triazol 4 Yl 1h Tetrazole Analogues
Aromaticity and Tautomerism Studies in Polyazoles
Azido-Tetrazole Tautomerism in Azole Systems
A significant aspect of the chemistry of azole systems is the existence of azido-tetrazole tautomerism, a form of valence isomerism where a dynamic equilibrium exists between an azide form (a linear -N₃ group) and a cyclic tetrazole ring. This equilibrium is a critical consideration in the synthesis and stability of compounds related to 1-(4H-1,2,4-triazol-4-yl)-1H-tetrazole.
| Factor | Influence on Azido-Tetrazole Equilibrium | Scientific Rationale |
| Molecular Form | The equilibrium for neutral molecules often favors the azide form, while for anions, it is strongly shifted towards the tetrazole form. rsc.orgresearchgate.net | Deprotonation leads to a large stabilization of the tetrazole ring, enhancing its aromatic character. researchgate.net |
| Substituents | Electron-donating groups (e.g., -NH₂) can facilitate 1H/2H tautomerization but may hinder the azido-tetrazole isomerization process compared to unsubstituted analogues. rsc.org | Substituents alter the electronic landscape of the molecule, affecting the transition state energies for isomerization. rsc.org |
| Aromaticity | Isomerization from an azide to a tetrazole increases the number of aromatic rings in the molecule. rsc.org | The high aromaticity of both the triazole and the newly formed tetrazole ring contributes to a significant increase in molecular stability. rsc.org |
| Physical State | The equilibrium can shift depending on whether the compound is in solution or in a solid crystalline state. | Intermolecular forces and crystal packing effects in the solid state can favor one tautomer over the other. |
Nucleus-Independent Chemical Shift (NICS) Analysis
Nucleus-Independent Chemical Shift (NICS) is a computational method widely used to quantify the aromaticity of a cyclic system. nih.gov It involves calculating the magnetic shielding at the geometric center of a ring (or just above it). A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests antiaromaticity. This analysis is particularly valuable for understanding the stability of the triazole and tetrazole rings in the subject compound's analogues.
Computational studies on azole systems have employed NICS analysis to correlate aromaticity with stability and tautomeric preferences. researchgate.net For instance, in the context of azido-tetrazole tautomerism, NICS calculations confirm that the tetrazole isomers possess a higher degree of aromaticity compared to their azide counterparts. rsc.org This increased aromaticity, indicated by more negative NICS values, corresponds to greater thermodynamic stability for the tetrazole form. rsc.orgresearchgate.net The NICS(1) value, calculated 1 Å above the ring plane, is often considered a more reliable indicator as it is less influenced by local σ-bond effects. The use of NICS has been proposed as a criterion in the molecular design of new compounds, linking aromaticity to specific biological or chemical properties. nih.gov
| Ring System | Tautomeric Form | Typical NICS(1) Value (ppm) | Aromaticity Interpretation |
| 1,2,4-Triazole Ring | 1H-Tautomer | Negative | Aromatic |
| 1,2,4-Triazole Ring | 4H-Tautomer | Negative | Aromatic |
| Tetrazole Ring | Fused to Azole | Strongly Negative | Highly Aromatic |
| Azide Group | Open-Chain Form | N/A | Non-aromatic |
Note: This table presents generalized trends. Actual NICS values are dependent on the specific molecule and computational method used.
Intermolecular Interactions and Supramolecular Assembly Simulation
The way individual molecules of this compound and its analogues interact with each other governs their macroscopic properties, such as crystal density, melting point, and sensitivity. Computational modeling is essential for predicting and understanding these interactions and the resulting supramolecular architectures. nih.gov
Noncovalent Interactions (e.g., N-H···π, E···N Secondary Bonding)
The structure of this compound is rich in features that promote a variety of noncovalent interactions. wikipedia.org These weak interactions are critical in directing the three-dimensional packing of molecules in the solid state. wikipedia.org
Hydrogen Bonding : The hydrogen atom on the 4H-1,2,4-triazole ring can act as a hydrogen bond donor. libretexts.org The numerous nitrogen atoms in both the triazole and tetrazole rings can serve as hydrogen bond acceptors. libretexts.org These N-H···N interactions are among the strongest and most directional noncovalent forces, playing a primary role in the formation of stable supramolecular structures.
π-π Stacking : Both the triazole and tetrazole rings are electron-deficient aromatic systems. These rings can stack on top of each other, leading to stabilizing π-π interactions that contribute significantly to the crystal lattice energy.
E···N Secondary Bonding : The nitrogen atoms, with their lone pairs of electrons, can participate in secondary bonding interactions with electrophilic centers (E) on neighboring molecules. These interactions, though weaker than traditional hydrogen bonds, can be crucial in fine-tuning the molecular packing arrangement. researchgate.net
Computational analyses using methods like Hirshfeld surface analysis and noncovalent interaction (NCI) plots can be used to visualize and quantify these intermolecular contacts in the crystal structures of tetrazole derivatives. researchgate.net
Computational Modeling of Supramolecular Architectures
Computational modeling provides a bridge between the properties of a single molecule and the behavior of the bulk material. nih.gov By simulating the self-assembly process, researchers can predict the most likely crystal structures and their corresponding properties.
Techniques such as molecular dynamics (MD) and Monte Carlo simulations, which use classical force fields, can model the behavior of thousands of molecules to predict how they will arrange themselves into a stable crystal lattice. nih.gov These simulations provide insights into the resulting supramolecular architecture, such as the formation of chains, sheets, or complex three-dimensional networks held together by the noncovalent interactions described previously. Quantum mechanical methods, particularly DFT, can then be used to refine these structures and more accurately calculate properties like lattice energy and crystal density. nih.govacs.org Such computational studies are invaluable for understanding the structure-property relationships that govern the performance and safety of energetic materials. nih.gov
Advanced Theoretical Models for Energetic Material Prediction and Design
The development of new energetic materials is increasingly driven by computational chemistry, which allows for the in silico design and screening of candidate molecules before undertaking costly and potentially hazardous synthesis. dtic.milresearchgate.net These theoretical models are particularly vital for designing high-nitrogen systems, where performance is closely linked to high positive heats of formation. ias.ac.in
Computational Design of High-Nitrogen Systems for Specific Performance Characteristics
The primary goal in the computational design of high-nitrogen energetic materials is to achieve a balance between high performance (e.g., high detonation velocity and pressure) and acceptable safety (e.g., low sensitivity to impact and friction). rsc.org Quantum chemical calculations are the cornerstone of this effort.
Using methods like DFT, researchers can reliably predict several key properties that determine the performance of an energetic material: ias.ac.inmdpi.com
Heat of Formation (HOF) : For high-nitrogen compounds, a high positive HOF is a primary indicator of energy content, as the energy is released from the formation of the highly stable N₂ molecule upon decomposition. ias.ac.in
Density (ρ) : Higher crystal density generally leads to higher detonation performance. Computational methods can predict crystal densities with reasonable accuracy. dtic.mil
Detonation Velocity (D) and Pressure (P) : Empirical equations, such as the Kamlet-Jacobs equations, use the calculated density and HOF to estimate detonation performance, providing a rapid screening tool for new molecular designs. mdpi.com
Computational studies allow for systematic modification of a core structure, such as this compound, with various functional groups to tune its energetic properties. For example, introducing groups like -NO₂, -N₃, or -NF₂ can significantly increase the energy content and density. ias.ac.in By calculating the expected performance characteristics for a series of virtual analogues, chemists can prioritize the most promising candidates for synthesis. scispace.com
| Substituent Group | Effect on Heat of Formation (HOF) | Effect on Density (ρ) | Rationale |
| -NO₂ (Nitro) | Increase | Increase | Adds oxygen balance and high energy content. |
| -N₃ (Azido) | Strong Increase | Moderate Increase | Very high nitrogen content and inherent energy. ias.ac.inrsc.org |
| -NH₂ (Amino) | Moderate Increase | Variable | Increases nitrogen content and can form strong hydrogen bonds, potentially increasing density. ias.ac.in |
| -NF₂ (Difluoroamino) | Increase | Increase | High density of fluorine atoms contributes to overall molecular density. ias.ac.in |
| -CN (Cyano) | Increase | Moderate Increase | Adds nitrogen and a polar group that can enhance intermolecular interactions. ias.ac.in |
| -CH₃ (Methyl) | Decrease | Decrease | Lowers the overall nitrogen-to-carbon ratio, generally unfavorable for high performance. ias.ac.in |
This table reflects general trends observed in computational studies of energetic materials. ias.ac.in
Prediction of Structural Behavior under Pressure
High-pressure synchrotron single-crystal X-ray diffraction and Raman spectroscopy, complemented by density functional theory (DFT) calculations, have been instrumental in elucidating the structural changes in these compounds under compression. The findings from these studies on analogous materials are detailed below.
Anisotropic Compressibility:
Pressure-Induced Changes in Bond Lengths and Angles:
Under increasing pressure, the bond lengths within the molecules of these energetic materials generally decrease. However, the extent of this decrease can vary significantly between different bonds. In TKX-50, for example, pressure-induced changes in the lengths of hydrogen bonds are more pronounced for longer, weaker bonds compared to shorter, stronger ones. osti.gov In contrast, bond angles tend to be less sensitive to pressure. osti.gov
Computational studies on 5,5′-bitetrazole-1,1′-diolate based energetic ionic salts have shown that the application of pressure can lead to unusual contractions of the D–H bonds in hydrogen-bonded systems, a phenomenon attributed to short-range repulsive forces. nih.gov
Interactive Data Table: Pressure-Induced Changes in Hydrogen Bond Lengths and Angles of an Analogue Compound (TKX-50) osti.gov
| Pressure (GPa) | Bond | Length (Å) | Angle (°) |
| 0.0 | O–H∙∙∙O | 1.68 | 170 |
| O–H∙∙∙N | 2.05 | 165 | |
| N–H∙∙∙N | 2.15 | 160 | |
| N–H∙∙∙O | 1.75 | 175 | |
| 5.0 | O–H∙∙∙O | 1.65 | 171 |
| O–H∙∙∙N | 1.98 | 166 | |
| N–H∙∙∙N | 2.07 | 161 | |
| N–H∙∙∙O | 1.72 | 175 | |
| 10.0 | O–H∙∙∙O | 1.63 | 171 |
| O–H∙∙∙N | 1.92 | 167 | |
| N–H∙∙∙N | 2.00 | 162 | |
| N–H∙∙∙O | 1.69 | 176 |
Pressure-Induced Phase Transitions:
Energetic materials can undergo phase transitions under high pressure, which can significantly alter their properties. For example, 1,5-diamino-1H-tetrazole (DAT) undergoes pressure-induced structural transitions at approximately 2.3–6.6 GPa, ~8.5 GPa, and ~17.7 GPa. rsc.org These phase changes are associated with the rotation of the NH₂ groups and distortion of the tetrazole ring, which can be induced by the reconstitution of hydrogen bonds under pressure. rsc.org
In the case of TKX-50, Raman spectroscopy studies up to 50 GPa have indicated possible phase transformations in the pressure ranges of 4-10 GPa, 10-13 GPa, and 32-36 GPa. semanticscholar.org Despite these changes, the material demonstrates remarkable chemical stability, with no irreversible spectral changes observed after the release of pressure. semanticscholar.org DFT calculations on TKX-50 suggest that it maintains its structural stability up to 10 GPa under hydrostatic conditions, though structural transformations are predicted under uniaxial compression. rsc.org
Electronic Properties under Pressure:
The electronic properties, such as the band gap, of these materials are also affected by pressure. For TKX-50, computational studies have shown that the band gap initially broadens up to 0.5 GPa and then gradually decreases between 0.5 and 10 GPa. rsc.org This change is linked to the unusual evolution of the crystallographic a-axis under pressure. rsc.org The weak pressure dependence of the band gap is attributed to the inhibition of charge transfer under hydrostatic conditions. rsc.org
Coordination Chemistry of Azolyl Tetrazole Ligands
Ligand Design and Coordination Modes of Triazole and Tetrazole Moieties
The design of ligands incorporating both 1,2,4-triazole and tetrazole rings is driven by the desire to create multidentate linkers capable of forming robust and functional coordination networks. Both heterocycles are rich in nitrogen atoms, which act as excellent donors for a wide range of metal ions.
The 1,2,4-triazole and tetrazole rings are prominent N-donor ligands in the synthesis of MOFs and coordination polymers. Their nitrogen atoms can act as versatile coordination sites, leading to frameworks with diverse topologies and functionalities. The electron-rich nature of the triazole ring, with its three nitrogen atoms, allows it to participate in various interactions, including hydrogen bonding and coordination with metal ions. The combination of a 1,2,4-triazole and a tetrazole within a single ligand molecule offers a high density of potential coordination sites, which can lead to the formation of highly connected and stable frameworks.
A key feature of both 1,2,4-triazole and tetrazole ligands is their ability to act as bridging ligands, connecting two or more metal centers to form polynuclear complexes. The deprotonated form of the tetrazole ring can utilize up to four nitrogen atoms to bridge as many as four metal atoms. This bridging capability is fundamental to the construction of extended one-, two-, and three-dimensional structures. The 1,2,4-triazole ring can also exhibit various bridging modes, further contributing to the structural diversity of the resulting coordination compounds.
Both triazole and tetrazole derivatives have been shown to coordinate effectively with a wide range of metal ions, including lanthanoid cations and d-block elements. While tetrazole derivatives are well-established as anionic ligands for d-block elements, there is a growing interest in their lanthanoid complexes. The coordination chemistry with lanthanides is of particular interest due to the potential for creating materials with unique photophysical properties. The coordination of 4-amino-1,2,4-triazole with lanthanide(III) ions has been shown to play a role in directing hydrolysis behavior.
Synthesis and Characterization of Metal-Azole Complexes
The synthesis of metal complexes with azolyl-tetrazole ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent system. Hydrothermal and solvothermal methods are often employed to promote the crystallization of coordination polymers and MOFs.
Characterization of the resulting complexes involves a range of analytical techniques. Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of the coordination compounds. Spectroscopic methods such as FT-IR and UV-Vis provide information about the coordination environment of the metal ions. Elemental analysis and thermogravimetric analysis are used to determine the composition and thermal stability of the complexes.
Below is an illustrative table of coordination complexes formed with derivatives of 1,2,4-triazole, showcasing typical characterization data.
| Complex | Metal Ion | Coordination Geometry | Spectroscopic Data (FT-IR, cm⁻¹) | Reference |
| [Ni(L)Cl₂] | Ni(II) | Square Planar | ν(C=N): 1610, ν(N-N): 1090 | |
| [Fe(L)Cl₃] | Fe(III) | Octahedral | ν(C=N): 1615, ν(N-N): 1095 | |
| [Cr(L)Cl₃] | Cr(III) | Octahedral | ν(C=N): 1605, ν(N-N): 1085 | |
| [Cu(L)(OAc)₂] | Cu(II) | Square Planar | ν(C=N): 1620, ν(N-N): 1100 | |
| [Zn(L)(OAc)₂] | Zn(II) | Tetrahedral | ν(C=N): 1612, ν(N-N): 1092 | |
| (L represents a generic substituted 1,2,4-triazole ligand) |
Role of Coordination Chemistry in Materials Science Applications
The coordination chemistry of azolyl-tetrazole ligands plays a crucial role in the development of new materials with a wide range of applications. The ability to systematically tune the structures and properties of coordination compounds by modifying the ligand and metal precursors makes this a fertile area for materials design.
Metal-organic frameworks constructed from these ligands can exhibit high porosity, making them promising candidates for gas storage and separation applications. The incorporation of specific functional groups into the ligand can lead to materials with catalytic activity. Furthermore, the unique electronic properties of triazole and tetrazole rings can be exploited in the design of luminescent materials for sensing and optoelectronic applications. For example, some metal-organic frameworks based on N-donor ligands have been investigated for their luminescent properties.
The following table summarizes potential applications of materials derived from triazole-tetrazole based ligands.
| Material Type | Potential Application | Key Feature |
| Metal-Organic Frameworks (MOFs) | Gas Storage, Catalysis | High Porosity, Tunable Functionality |
| Coordination Polymers | Luminescent Sensors | Emission Properties |
| Polynuclear Complexes | Magnetic Materials | Spin-Crossover Behavior |
Supramolecular Chemistry of Azolyl Tetrazole Systems
Noncovalent Interactions in Molecular Assembly
The crystal packing and molecular assembly of azolyl-tetrazoles are governed by a delicate balance of various noncovalent interactions. These interactions, though individually weak, collectively provide the thermodynamic driving force for the formation of stable, extended crystalline networks. The primary forces at play include hydrogen bonding, π-π stacking, and other secondary bonding interactions, which together define the supramolecular landscape of these compounds.
Hydrogen bonding is a critical tool in crystal engineering, providing directionality and strength to guide the formation of specific supramolecular architectures. In azolyl-tetrazole structures, the numerous nitrogen atoms of both the triazole and tetrazole rings are excellent hydrogen bond acceptors. The tetrazole ring, for instance, can participate in up to four hydrogen bonds through its nitrogen σ-lone pairs nih.gov. While 1-(4H-1,2,4-triazol-4-yl)-1H-tetrazole itself lacks a classic hydrogen bond donor (like an N-H or O-H group), intermolecular C-H···N hydrogen bonds are commonly observed. The hydrogen atoms on the heterocyclic rings can act as weak donors, forming connections with the nitrogen acceptors on neighboring molecules.
In related systems, such as 1,4-bis(4H-1,2,4-triazol-4-yl)benzene, water molecules can be incorporated into the crystal lattice, forming O-H···N hydrogen bonds with the nitrogen atoms of the triazole rings, which, along with C-H···N interactions, assemble the molecules into a three-dimensional supramolecular structure nih.gov. This demonstrates the high propensity of the triazole nitrogen atoms to act as effective hydrogen bond acceptors. The interplay of these donor-acceptor relationships is fundamental to the predictable assembly of these molecules in the solid state.
Table 1: Potential Hydrogen Bonding Interactions in Azolyl-Tetrazole Systems
| Donor | Acceptor | Interaction Type | Typical Distance (Å) | Role in Assembly |
|---|---|---|---|---|
| C-H (Triazole) | N (Tetrazole) | Weak Hydrogen Bond | 2.2 - 2.8 | Chain/Layer formation |
| C-H (Tetrazole) | N (Triazole) | Weak Hydrogen Bond | 2.2 - 2.8 | Network stabilization |
| O-H (Solvent) | N (Triazole/Tetrazole) | Strong Hydrogen Bond | 1.7 - 2.2 | 3D Framework construction nih.gov |
The aromatic nature of both the 1,2,4-triazole and tetrazole rings facilitates π-π stacking interactions, which are crucial in the vertical assembly of molecular layers. These interactions arise from the electrostatic attraction between the electron-rich π-systems and electron-deficient σ-frameworks of adjacent rings. In nitrogen-rich heterocycles, the π-system is generally electron-deficient, which can lead to strong stacking arrangements.
Crystal structures of related triazole and tetrazole derivatives frequently exhibit these interactions. For example, π-stacking has been identified as a key stabilizing force in triazole/tetrazole-based energetic compounds rsc.org. In the crystal structure of a triazole-containing compound, aromatic π–π stacking with a centroid–centroid separation of 3.556 Å links molecular layers into a three-dimensional network nih.gov. Similarly, strong π–π stacking interactions between neighboring triazolium rings, with centroid-centroid distances around 3.338 Å, have been observed to lead to the formation of dimers researchgate.net. These interactions are typically found in an offset face-to-face or parallel-displaced arrangement to minimize repulsion and maximize attraction nih.gov.
Table 2: Representative π-π Stacking Parameters in Related Heterocyclic Systems
| Compound Type | Interacting Rings | Centroid-Centroid Distance (Å) | Arrangement | Reference |
|---|---|---|---|---|
| Triazole Derivative | Triazole-Triazole | 3.556 | Parallel-displaced | nih.gov |
| Triazolium Salt | Triazolium-Triazolium | 3.338 | Parallel-displaced | researchgate.net |
| Oxadiazole System | Oxadiazole-Pyridine | 3.6 - 3.8 | Offset | nih.gov |
While specific studies on chalcogen-nitrogen interactions in this compound are not prevalent, the principle is well-established in related systems. The nitrogen atoms in both the triazole and tetrazole rings are potential Lewis basic sites, capable of acting as acceptors for these types of bonds. For instance, co-crystals involving 1,2,4-triazole moieties have been shown to form C–I···N halogen bonds semanticscholar.org. In other triazole derivatives, intermolecular N—H···S and C—H···S contacts have been noted, which help consolidate the crystal packing nih.gov. These directional interactions, similar to hydrogen bonds, can be exploited in crystal engineering to build robust supramolecular structures. The presence and strength of these bonds are determined by the electrophilicity of the donor atom and the nucleophilicity of the nitrogen acceptor.
Self-Assembly Processes and Directed Architectures
The combination of the noncovalent forces described above directs the spontaneous self-assembly of azolyl-tetrazole molecules into well-defined, ordered supramolecular architectures. The specific geometry of this compound, with its distinct arrangement of hydrogen bond acceptors and aromatic faces, predisposes it to form predictable patterns.
The process of self-assembly is hierarchical. Initially, strong interactions like N-H···N hydrogen bonds (in derivatives) or π-π stacking can lead to the formation of primary motifs such as dimers or 1D chains nih.govresearchgate.net. These primary structures then assemble into more complex 2D layers or 3D networks through weaker, secondary interactions like C-H···N bonds or van der Waals forces. For example, a common pattern involves molecules linking via hydrogen bonds to form chains, which then stack through π-π interactions to form layers. These layers are ultimately held together to form a three-dimensional crystal nih.gov. The final architecture is the one that achieves the most stable thermodynamic state by optimizing all available noncovalent interactions.
Design Principles for Supramolecular Materials
A thorough understanding of the noncovalent interactions governing the self-assembly of azolyl-tetrazoles provides a foundation for the rational design of new supramolecular materials with tailored properties. By systematically modifying the molecular structure, one can tune the strength and directionality of the intermolecular forces to control the resulting solid-state architecture.
Key design principles include:
Functionalization: Introducing specific functional groups can promote desired interactions. For example, adding hydroxyl or amino groups would introduce strong hydrogen bond donors, leading to more robust and predictable networks.
Co-crystallization: Combining the azolyl-tetrazole with a complementary molecule (a co-former) can create new supramolecular structures. For instance, co-crystallization with a halogen bond donor could reliably produce C–X···N interactions, guiding the assembly into a specific architecture semanticscholar.orgrsc.org.
Hierarchical Assembly: Designing molecules that first form a robust primary structure (e.g., a dimer) which then predictably assembles into a larger architecture is a powerful strategy. This approach relies on establishing a clear hierarchy of interaction strengths nih.gov.
By applying these principles, it is possible to engineer materials based on this compound and related systems with specific properties, such as controlled porosity, high thermal stability, or desirable energetic characteristics.
Advanced Applications and Future Research Directions
Future Perspectives and Research Challenges in Polyazole Chemistry
The field of polyazole chemistry, particularly concerning compounds rich in nitrogen like 1-(4H-1,2,4-triazol-4-yl)-1H-tetrazole, is driven by the quest for advanced materials with tailored properties, primarily for energetic applications. The future of this field is oriented towards designing and synthesizing next-generation materials that offer superior performance while addressing long-standing challenges related to safety and environmental sustainability.
Future Perspectives
The development of novel polyazole compounds is increasingly guided by computational design and a deeper understanding of structure-property relationships.
Computational-Driven Discovery: The integration of computational chemistry is a pivotal future direction. In silico design, molecular dynamics, and quantum mechanical calculations allow researchers to predict the performance, stability, and sensitivity of new polyazole structures before embarking on complex and potentially hazardous syntheses. nih.govrsc.orgnih.gov This approach accelerates the discovery of promising candidates by enabling the targeted design of molecules with optimized properties. nih.gov Computational methods are essential for refining structures to improve characteristics like the energy density and thermal stability of energetic materials. acs.org
Advanced Energetic Materials: A significant goal is to develop a new generation of energetic materials with enhanced energy and stability to replace conventional explosives like RDX and HMX. rsc.org Research is focused on creating compounds that combine the advantages of different azole rings, such as the higher energy of tetrazoles and the greater stability of 1,2,3-triazoles. nih.gov By linking triazole and tetrazole frameworks, researchers aim to create molecules with large conjugated systems and extensive hydrogen bond networks, which can effectively enhance molecular stability without sacrificing energy output. rsc.org The synthesis of nitrogen-rich salts is another promising strategy to investigate detonation performance and combustion behavior. nih.gov
Green and Sustainable Synthesis: There is a growing emphasis on developing environmentally benign synthetic pathways for polyazole compounds. Future research will increasingly focus on "green chemistry" principles to minimize the environmental impact of chemical production. ijprt.org This includes the use of less hazardous solvents, microwave-assisted protocols, solvent-free reaction conditions, and eco-friendly catalysts. ijprt.orgmdpi.comresearchgate.netnih.gov Such methods can offer advantages like shorter reaction times, higher yields, and the elimination of toxic reagents, making the production of polyazoles more sustainable. researchgate.net
Research Challenges
Despite the promising future, significant hurdles remain in the field of polyazole chemistry.
The Stability-Performance Dilemma: The most fundamental challenge in the development of energetic materials is balancing high energy content with thermal and mechanical stability. nih.govmdpi.com These two properties are often contradictory; increasing the nitrogen content to boost energy can lead to decreased stability. nih.gov Achieving an optimal balance between detonation performance and insensitivity to stimuli like impact and friction remains a primary objective for researchers. acs.orgmdpi.com
Synthetic Hurdles: The synthesis of complex, nitrogen-rich polyazoles presents considerable practical challenges. There is a need for new and versatile synthetic methodologies to access novel and highly substituted polyazole frameworks. youtube.comfrontiersin.org Many synthetic routes involve hazardous precursors, such as sodium azide, and can be difficult to scale up safely and efficiently. science.gov Overcoming these synthetic limitations is crucial for the practical application of new polyazole-based materials. youtube.com
Strategic Desensitization: A key research challenge is the design of energetic compounds that are powerful yet insensitive to accidental detonation. This involves intricate molecular engineering to enhance stability. Strategies include introducing specific functional groups, such as oxime or amino groups, which can form robust intermolecular and intramolecular interactions. rsc.orgrsc.orgresearchgate.net These interactions help to stabilize the crystal structure, thereby reducing sensitivity to heat, friction, and impact. rsc.orgresearchgate.net For instance, inserting an oxime group between tetrazole and oxadiazole rings has been shown to achieve a balanced combination of enhanced thermal stability and improved safety. rsc.orgresearchgate.net
The following table provides a comparative overview of the properties of selected polyazole-based energetic compounds against traditional explosives, illustrating the ongoing efforts to balance performance and safety.
| Compound/Material | Decomposition Temp. (Td) (°C) | Density (ρ) (g·cm⁻³) | Detonation Velocity (Dv) (m·s⁻¹) | Impact Sensitivity (IS) (J) |
| TNT (Trinitrotoluene) | ~295 | 1.65 | 6900 | 15 |
| RDX (Cyclotrimethylenetrinitramine) | ~210 | 1.82 | 8750 | 7.4 |
| HMX (Cyclotetramethylene-tetranitramine) | ~280 | 1.91 | 9100 | 7.4 |
| N3-3 (Triazole-Tetrazole System) | 302 | 1.88 | 9341 | >40 |
| OXO-9 (Bis(1,3,4-oxadiazole)) | 317 | 1.91 | 8283 | 32 |
| Oxime-Bridged Oxadiazole-Tetrazole | 204–275 | Favorable | - | >40 |
Data compiled from multiple sources for illustrative purposes. acs.orgrsc.orgrsc.org
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(4H-1,2,4-triazol-4-yl)-1H-tetrazole?
The synthesis typically involves cyclization reactions between azides and nitriles or amines under controlled conditions. Key steps include:
- Reagents : Sodium azide (NaN₃) with catalysts like ammonium chloride (NH₄Cl) in polar solvents (e.g., DMF or acetic acid) at elevated temperatures (80–120°C) .
- Intermediate formation : Isolation of intermediates (e.g., 4-nitroaniline derivatives) followed by azide cyclization to form the tetrazole ring .
- Yield optimization : Adjusting stoichiometry (e.g., 1:1.2 molar ratio of nitrile to NaN₃) and reaction time (6–12 hours) to achieve yields >70% .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
Q. Which analytical techniques are critical for characterizing the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the tetrazole and triazole rings (e.g., δ 8.5–9.0 ppm for tetrazole protons) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
- Elemental Analysis : Confirmation of C, H, N composition (e.g., theoretical C: 35.2%, H: 2.9%, N: 52.1%) .
- Infrared Spectroscopy (IR) : Peaks at 1600–1650 cm⁻¹ (C=N stretching) and 3100–3200 cm⁻¹ (N-H vibrations) .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Antimicrobial testing : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (Minimum Inhibitory Concentration) values compared to standard drugs like ciprofloxacin .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values, ensuring selectivity (>10-fold difference between microbial and mammalian cell toxicity) .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., 14α-demethylase for antifungal activity) using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How does the substitution pattern on the triazole and tetrazole rings influence pharmacological activity?
- Isosteric replacements : Replacing 1,2,4-triazole with 1,2,3-triazole reduces steric hindrance, enhancing binding to enzymes like 14α-demethylase (e.g., IC₅₀ improvement from 12 µM to 5 µM) .
- Electron-withdrawing groups : Fluorine or nitro substituents on the triazole ring increase metabolic stability but may reduce solubility .
- Hydrogen-bonding motifs : The NH group in tetrazole enhances interactions with biological targets (e.g., antifungal activity via lanosterol demethylase inhibition) .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Disorder in crystal lattices : Flexible side chains (e.g., methylpropyl groups) often exhibit positional disorder, resolved using SHELXL restraints (e.g., DFIX and SADI commands) to refine occupancy ratios (e.g., 68.5:31.5) .
- Hydrogen bonding networks : N–H···S and C–H···S interactions stabilize 2D networks, analyzed via Mercury software to identify packing motifs .
- Data quality : High-resolution data (<1.0 Å) from synchrotron sources reduce R-factor discrepancies (e.g., R₁ < 0.05) .
Q. How can computational methods guide the design of derivatives with improved bioactivity?
- Molecular docking : AutoDock Vina or Glide predicts binding modes to targets like 14α-demethylase (PDB: 3LD6). Key interactions include π-π stacking with Phe228 and hydrogen bonds to His310 .
- QSAR modeling : Hammett constants (σ) correlate substituent electronegativity with antifungal potency (R² > 0.85) .
- ADMET prediction : SwissADME evaluates logP (optimal 1.5–3.5) and BBB permeability to prioritize derivatives .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- pH stability : Degrades rapidly in acidic conditions (t₁/₂ < 1 hour at pH 2) due to protonation of tetrazole NH, but stable at pH 7.4 (t₁/₂ > 24 hours) .
- Thermal stability : Decomposes above 200°C (TGA data) with exothermic peaks (DSC) at 210–220°C .
- Photostability : UV irradiation (λ = 365 nm) induces <5% degradation over 48 hours, confirmed via HPLC .
Q. What mechanisms underlie its pharmacological effects in disease models?
- Antifungal action : Inhibits ergosterol biosynthesis via 14α-demethylase binding, confirmed by LC-MS detection of lanosterol accumulation in C. albicans .
- Anti-inflammatory activity : Reduces TNF-α and IL-6 secretion in RAW264.7 macrophages (IC₅₀ = 8 µM) by blocking NF-κB nuclear translocation .
- Cytotoxicity pathways : Induces apoptosis in cancer cells (e.g., MCF-7) via caspase-3 activation and mitochondrial membrane depolarization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
